2-[(2,4-Difluorophenyl)methoxy]benzaldehyde
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Overview
Description
2-[(2,4-Difluorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H10F2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2,4-difluorophenyl group and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2,4-difluorobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the benzyl alcohol is replaced by the methoxy group of the benzaldehyde. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-[(2,4-Difluorophenyl)methoxy]benzoic acid.
Reduction: 2-[(2,4-Difluorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Difluorophenyl)methoxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
2-Methoxybenzaldehyde: Lacks the difluorophenyl group, resulting in different reactivity and applications.
4-(Difluoromethoxy)benzaldehyde: Has a different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-[(2,4-Difluorophenyl)methoxy]benzaldehyde is unique due to the presence of both the difluorophenyl and methoxy groups, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs .
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVJYFIVCXEBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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